molecular formula C9H12ClNO B1448726 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1803570-18-4

5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B1448726
CAS No.: 1803570-18-4
M. Wt: 185.65 g/mol
InChI Key: BZNHZKZICNAIOC-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic organic compound that features a furan ring fused to a tetrahydropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan derivatives with amines in the presence of catalysts to form the tetrahydropyridine ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing renewable resources and minimizing waste, is increasingly being adopted in the synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, piperidine derivatives, and various substituted furan and tetrahydropyridine compounds .

Scientific Research Applications

5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the tetrahydropyridine moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)-1,3,4-thiadiazole: Known for its antimicrobial activity.

    5-(Furan-2-yl)-1,3,4-oxadiazole: Studied for its anticancer properties.

    2-(Furan-2-yl)-1,3,4-oxadiazole: Used in the synthesis of pharmaceuticals.

Uniqueness

5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its dual ring structure, which provides a versatile scaffold for chemical modifications. This structural feature allows for the exploration of diverse biological activities and the development of novel therapeutic agents .

Properties

IUPAC Name

5-(furan-2-yl)-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-3-8(7-10-5-1)9-4-2-6-11-9;/h2-4,6,10H,1,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNHZKZICNAIOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=C1)C2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 3
5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 4
5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 5
5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 6
5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride

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